Tetraethylgermane

説明

Historical Context and Initial Synthesis of Tetraethylgermane (Ge(C₂H₅)₄)

The story of this compound is intrinsically linked to the discovery of germanium itself. After the existence of an element with properties similar to silicon was predicted by Dmitri Mendeleev, it was Clemens Winkler who successfully isolated germanium in 1886. google.com

Just a year after his discovery of germanium, Clemens Winkler achieved another significant milestone by synthesizing the first organogermanium compound, this compound. htfmarketintelligence.commdpi.com In 1887, he reported that the reaction of germanium tetrachloride (GeCl₄) with diethylzinc (Zn(C₂H₅)₂) yielded this compound. smolecule.commdpi.com This synthesis was a crucial step in confirming germanium's position in the periodic table, directly below silicon, and demonstrated its ability to form stable organometallic compounds. powerelectronicsnews.com

Following Winkler's initial synthesis, the field of organogermanium chemistry remained relatively dormant for several decades. powerelectronicsnews.com However, the mid-20th century saw a resurgence of interest, leading to the development of more versatile and efficient synthetic methods. The use of organolithium and Grignard reagents for the alkylation of germanium halides became a common and effective route to produce tetraalkylgermanes like this compound. htfmarketintelligence.commdpi.com This evolution in synthetic techniques opened the door to the creation of a vast array of organogermanium compounds with diverse structures and functionalities, establishing a rich area of chemical research. ereztech.com

Winkler's Pioneering Work in 1887

This compound as a Foundational Organogermanium Compound

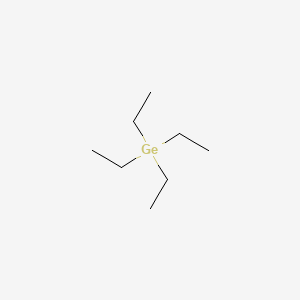

This compound is considered a fundamental example within the class of organogermanium compounds due to its simple, stable structure and its role as a precursor in various applications.

| Property | This compound | Tetraethylsilane |

| Central Atom | Germanium (Ge) | Silicon (Si) |

| Molecular Formula | Ge(C₂H₅)₄ | Si(C₂H₅)₄ |

| Geometry | Tetrahedral | Tetrahedral |

This compound serves as a vital starting material and a model compound for understanding the properties and reactions of more complex organogermanium species. marshallplan.at Its relative stability and well-understood characteristics make it an ideal benchmark for comparing the reactivity and behavior of other organogermanium compounds. smolecule.com

Structural Similarities to Tetraethylsilane

Current Research Significance and Future Directions

The importance of this compound extends beyond its historical and foundational significance. It is a key player in modern materials science and holds promise for future technological advancements.

One of the most significant current applications of this compound is as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.comsmolecule.com This technique is used to grow thin films of germanium and germanium-containing materials on various substrates. mdpi.com These films are crucial for the fabrication of advanced semiconductor devices, including high-performance transistors and photodetectors. smolecule.commdpi.com The thermal decomposition of this compound in a controlled environment allows for the precise deposition of high-purity germanium layers.

Looking ahead, the demand for organogermanium compounds in the electronics sector is expected to grow. htfmarketintelligence.com Research is focused on developing next-generation electronic and optoelectronic devices that leverage the unique properties of germanium. htfmarketintelligence.com this compound and its derivatives are being explored for their potential in creating more efficient solar cells, high-speed transistors, and novel photonic devices. smolecule.com The development of new synthetic routes and a deeper understanding of the reaction mechanisms of organogermanium compounds will be crucial for realizing these future applications. mdpi.com Furthermore, the synthesis of novel germanium-containing molecules with tailored properties for specific applications remains an active area of research. smolecule.com

特性

IUPAC Name |

tetraethylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Ge/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXSEZVCKAEYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060499 | |

| Record name | Germane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-63-7 | |

| Record name | Tetraethylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetraethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylgermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetraethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylgermanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Pathways of Tetraethylgermane

Conventional Synthetic Routes to Tetraethylgermane

Conventional methods for synthesizing this compound are foundational in organogermanium chemistry and are widely employed due to their reliability. These routes typically involve the alkylation of germanium halides. wikipedia.org The first synthesis of this compound was reported in 1887 by Clemens Winkler, who reacted germanium tetrachloride with diethylzinc. wikipedia.orgpharmacy180.com Today, more common methods utilize organometallic reagents like organolithium and Grignard reagents. wikipedia.org

Alkylation of germanium halides, particularly germanium tetrachloride (GeCl₄), is the most common approach for preparing this compound. wikipedia.orgsmolecule.com This process involves reacting the germanium halide with a strong nucleophilic ethylating agent, which displaces the chloride ions with ethyl groups. ontosight.airsc.org

Organolithium reagents, such as ethyllithium (C₂H₅Li), serve as potent nucleophiles in the synthesis of this compound. wikipedia.orgsmolecule.com These highly reactive compounds readily attack the electrophilic germanium center of a germanium halide. The reaction proceeds by the substitution of the halide atoms with ethyl groups. jeyamscientific.insigmaaldrich.com The general reaction involves treating germanium tetrachloride with four equivalents of ethyllithium in a suitable anhydrous solvent, such as diethyl ether or hexane, to yield this compound and lithium chloride as a byproduct. libretexts.org The high reactivity of organolithium reagents ensures a high conversion rate, making this a viable, though sensitive, synthetic method. jeyamscientific.in

Grignard reagents are among the most frequently used reagents for the synthesis of tetraalkylgermanes. wikipedia.orgebsco.com Ethylmagnesium bromide (C₂H₅MgBr), a representative Grignard reagent, is commonly reacted with germanium tetrachloride in an ether solvent like diethyl ether or tetrahydrofuran (THF). ontosight.ai The reaction provides this compound in nearly quantitative yields.

This method is favored for its high efficiency and the relative ease of handling Grignard reagents compared to their organolithium counterparts. The process requires anhydrous conditions, as Grignard reagents react vigorously with water. libretexts.org

The synthesis of this compound via the alkylation of germanium halides is fundamentally a series of nucleophilic substitution reactions. smolecule.comontosight.ai In these reactions, an electron-rich species, the nucleophile, attacks an electron-deficient center, the electrophile, leading to the displacement of a leaving group. wikipedia.orgebsco.com

In this context:

Nucleophile : The ethyl anion (C₂H₅⁻), delivered from either an organolithium or Grignard reagent.

Electrophile : The germanium atom in the germanium halide (e.g., GeCl₄), which is electron-deficient due to the electronegativity of the attached halogen atoms.

Leaving Group : The halide ions (e.g., Cl⁻), which are sequentially displaced from the germanium center. wikipedia.org

The reaction proceeds in a stepwise manner, where each of the four halide atoms is replaced by an ethyl group. The mechanism is a classic example of nucleophilic substitution at a main-group metal center, a common reaction type in organometallic chemistry. ontosight.aiwikipedia.org

| Method | Reagents | Key Conditions | Reaction Type |

|---|---|---|---|

| Alkylation with Organolithium Reagents | Germanium tetrachloride (GeCl₄), Ethyllithium (C₂H₅Li) | Anhydrous solvent (e.g., diethyl ether, hexane) | Nucleophilic Substitution |

| Alkylation with Grignard Reagents | Germanium tetrachloride (GeCl₄), Ethylmagnesium bromide (C₂H₅MgBr) | Anhydrous ether solvent (e.g., diethyl ether, THF) | Nucleophilic Substitution |

Alkylation of Germanium Halides

Utilization of Organolithium Reagents

Advanced and Emerging Synthesis Techniques for this compound

While conventional methods are robust, research into advanced synthetic techniques aims to provide alternative pathways with potential improvements in selectivity, efficiency, and functional group tolerance. rsc.org

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These methods can also be applied to the synthesis of organogermanium compounds, including this compound, from appropriate precursors. smolecule.comontosight.ai

This approach typically involves the reaction of an organogermanium species with an ethyl-containing compound, or vice versa, in the presence of a palladium catalyst. rsc.orgnobelprize.org For instance, a germyl halide could be coupled with an ethyl-organometallic reagent in a reaction analogous to well-known cross-coupling reactions like Suzuki or Stille couplings. nih.govnobelprize.org The general mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. nobelprize.org While less common for the bulk synthesis of a simple compound like this compound, these methods offer significant advantages for creating more complex or functionalized organogermanium molecules and represent an emerging area of research. smolecule.comrsc.org

Chlorine-Free Germanium Processing

Recent advancements in organogermanium chemistry have paved the way for chlorine-free processing methods for synthesizing compounds like this compound. wikipedia.org While traditional methods often rely on the alkylation of germanium halides (like germanium tetrachloride) with organometallic reagents such as Grignard reagents or organolithium compounds, alternative chlorine-free pathways are being explored to enhance the purity and safety of the synthesis process. wikipedia.orgontosight.ai One of the earliest syntheses of this compound, conducted by Winkler in 1887, involved the reaction of germanium tetrachloride with diethylzinc, illustrating a foundational but not chlorine-free approach. wikipedia.orgabctlc.com Modern chlorine-free approaches are crucial for applications in the semiconductor industry where chloride contamination can be detrimental to device performance.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is a critical process, particularly in the context of chemical vapor deposition (CVD) for producing germanium-containing materials. smolecule.comcapes.gov.br

β-Hydrogen Elimination Mechanism

The primary mechanism governing the thermal decomposition of this compound is β-hydrogen elimination. smolecule.comcapes.gov.br This reaction involves the transfer of a hydrogen atom from the β-carbon of an ethyl group to the germanium atom, leading to the formation of a germanium-hydride species and the release of an alkene. wikipedia.orglibretexts.org For this process to occur, the metal complex generally requires a vacant coordination site. wikipedia.org The β-hydrogen elimination pathway is favored over radical mechanisms in the decomposition of this compound. capes.gov.br

The process can be summarized in the following steps:

An ethyl group attached to the germanium atom orients itself so that a β-hydrogen is in proximity to the germanium center.

A transition state is formed where the Ge-C bond weakens, and a new Ge-H bond begins to form simultaneously with the formation of a C=C double bond in the ethyl group.

The final products are a germanium hydride species and an ethylene molecule.

This mechanism is a common decomposition pathway for many organometallic compounds with alkyl groups that possess β-hydrogens. wikipedia.orglibretexts.org

Formation of Germanium Thin Films and By-products (e.g., Hydrogen, Ethylene Gas)

The thermal decomposition of this compound is a key reaction in Metal-Organic Chemical Vapor Deposition (MOCVD) for growing germanium thin films. smolecule.comcapes.gov.br In a typical MOCVD process, this compound vapor is introduced into a reactor chamber containing a heated substrate. The precursor decomposes at high temperatures, depositing a thin film of germanium onto the substrate. smolecule.com

Ge(C₂H₅)₄(g) → Ge(s) + 4C₂H₄(g) + 2H₂(g)

Under certain conditions, such as in an inert atmosphere, carbon contamination of the germanium films can occur due to incomplete removal of the ethyl ligands or secondary polymerization reactions. capes.gov.br However, conducting the deposition in a hydrogen atmosphere can mitigate this issue, as hydrogen can react with ethylene to form ethane (C₂H₆), preventing the polymerization of ethylene and leading to the growth of purer germanium films. capes.gov.br

| Precursor | Decomposition Temperature | Primary By-products | Application |

| This compound | High temperatures (e.g., in MOCVD) | Hydrogen (H₂), Ethylene (C₂H₄) | Germanium thin film deposition |

Reactivity and Interaction Studies of this compound

The reactivity of this compound is characterized by the behavior of its germanium-carbon bonds and its sensitivity to environmental factors.

Reactions with Other Compounds

This compound can participate in various chemical reactions, although it is considered a relatively stable organogermanium compound. The germanium-carbon bonds in this compound are resistant to cleavage by alkali metals in solvents like HMPT. uu.nl However, it can undergo reactions typical of organometallic compounds. For instance, it can be involved in cross-coupling reactions, similar to other organogermanium compounds, highlighting its utility in synthetic organic chemistry. smolecule.com

Sensitivity to Air and Moisture: Hydrolysis and Oxidation

There are conflicting reports regarding the sensitivity of this compound to air and moisture. Some sources state that it is sensitive to air and moisture, leading to hydrolysis and oxidation to form germanium oxides and other by-products. cymitquimica.comsolubilityofthings.com This reactivity would necessitate careful handling and storage in a dry, inert atmosphere. ontosight.aitcichemicals.com

Conversely, other studies suggest that this compound is an extremely stable compound that is not hydrolyzed by moist air, indicating a strong Ge-ethyl bond. This stability is a desirable characteristic for certain applications. For instance, Ge nanocrystals synthesized from the high-temperature decomposition of this compound show no signs of oxidation even after being stored in air for months, suggesting a well-passivated surface. acs.orgresearchgate.net

Spectroscopic Techniques for this compound Analysis

A variety of spectroscopic methods are employed to characterize this compound, each providing unique insights into its chemical nature.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its constituent chemical bonds. nih.gov The spectrum is dominated by strong absorptions arising from the C-H stretching and bending vibrations of the ethyl groups. Analysis of the vapor phase, neat liquid, and attenuated total reflectance (ATR) IR spectra provides a comprehensive view of these vibrational modes. nih.gov In studies involving the synthesis of nanoparticles, Fourier-transform infrared (FT-IR) spectroscopy is used to characterize the chemical structure of resulting materials, sometimes in comparison to the precursor, this compound. jst.go.jpresearchgate.netresearchgate.net For instance, when this compound is used in the synthesis of magnetic ultrafine particles, the FT-IR spectrum of the product may show that this compound did not significantly contribute to the particle's final chemical structure. jst.go.jpresearchgate.net

Interactive Data Table: Key IR Spectral Data for this compound

| Technique | Sample Source | Spectral Features |

| FTIR (Capillary Cell: Neat) | Aldrich Chemical Company, Inc. | Displays characteristic C-H stretching and bending frequencies. nih.gov |

| ATR-IR (Neat) | Alfa Aesar, A Johnson Matthey Company | Provides clear vibrational data for the liquid state. nih.gov |

| Vapor Phase IR | - | Shows vibrational modes in the gaseous state. nih.gov |

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of this compound. nih.gov The technique is particularly sensitive to the symmetric vibrations of the Ge-C skeleton. cdnsciencepub.com The Raman spectrum, often obtained using an FT-Raman spectrometer, helps in assigning the fundamental frequencies of the molecule. nih.govcdnsciencepub.com Comparisons with the spectra of related organometallic compounds, such as those of silicon and tin, aid in the vibrational assignments. cdnsciencepub.com In the context of materials science, Raman spectroscopy is a crucial tool for characterizing germanium-containing nanomaterials synthesized using this compound as a precursor. rsc.orgacs.org For example, it can be used to confirm the crystalline or amorphous nature of germanium nanowires and nanoparticles. rsc.orgacs.org

Interactive Data Table: Raman Spectroscopy Details for this compound

| Instrument | Technique | Sample Source |

| Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman | Alfa Aesar, A Johnson Matthey Company nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically shows a complex multiplet pattern for the ethyl groups, which arises from the coupling between the methylene (-CH2-) and methyl (-CH3) protons. nih.gov The integration of the signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. nih.gov For this compound, the chemical shift is reported to be 17.8 ppm. oup.com The spectrum typically shows two distinct signals corresponding to the methylene and methyl carbons of the four equivalent ethyl groups. nih.govchemicalbook.comchemicalbook.com

Interactive Data Table: NMR Data for this compound

| Spectrum | Sample Source | Key Observations |

| ¹H NMR | - | Complex multiplet for ethyl protons. nih.gov |

| ¹³C NMR | Aldrich Chemical Company, Inc. | Signals for methylene and methyl carbons. nih.gov |

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the this compound molecule. nist.govwikipedia.org This fragmentation is highly useful for determining the structure of the compound. wikipedia.org The resulting mass spectrum displays a characteristic pattern of fragment ions. nist.govguidechem.comguidechem.com The molecular ion peak (M+) may be observed, but its intensity can be low due to the molecule's propensity to fragment. Common fragments include the loss of ethyl radicals, leading to ions such as [Ge(C₂H₅)₃]⁺, [Ge(C₂H₅)₂]⁺, and [Ge(C₂H₅)]⁺. The isotopic pattern of germanium also contributes to the complexity of the spectrum.

Interactive Data Table: Mass Spectrometry Information for this compound

| Technique | Key Feature | Application |

| Electron Ionization (EI) | Extensive Fragmentation | Structure Determination nist.govwikipedia.org |

UV-Vis spectroscopy measures the electronic transitions within a molecule. azooptics.com For simple saturated organogermanium compounds like this compound, which lack chromophores, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. azooptics.com However, this technique becomes relevant when this compound is used as a precursor for the synthesis of germanium-containing nanomaterials or in studies of its derivatives. wgtn.ac.nzpsu.eduscispace.com For example, the UV-Vis spectra of germanium nanoparticles synthesized from this compound can provide information about their size and electronic properties. scispace.com The technique is also used to study the optical properties of materials doped with germanium derived from this compound.

Structural Elucidation and Bond Analysis

The structural parameters of this compound, including bond lengths and angles, have been investigated through computational studies. scribd.comntu.edu.sg These theoretical calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's three-dimensional geometry. ntu.edu.sg The germanium atom is at the center of a tetrahedral arrangement, bonded to the four ethyl groups. Computational models help in analyzing the electronic structure and the nature of the Ge-C bonds. scribd.com These theoretical studies are often conducted in conjunction with experimental work to provide a comprehensive understanding of the molecule's properties. scribd.com

Advanced Spectroscopic Characterization and Computational Studies of Tetraethylgermane

1 Ge-C Bond Characteristics

The bond between germanium (Ge) and carbon (C) is a central feature of organogermanium chemistry. In this compound, the Ge-C single bonds form the stable framework of the molecule. Generally, the length of a carbon-carbon (C-C) single bond is approximately 1.54 angstroms. hokudai.ac.jp However, the introduction of the larger germanium atom influences the bond parameters. As one moves down the carbon group in the periodic table, from carbon to silicon to germanium, the bond lengths to a common element like carbon tend to increase. For instance, the C-C bond is stronger and shorter than the Si-Si bond, which in turn is stronger and shorter than the Ge-Ge bond. libretexts.org This trend is a consequence of the increasing atomic size and the correspondingly more diffuse nature of the valence orbitals, leading to a smaller region of electron sharing between the bonded atoms. libretexts.org

While specific experimental values for the Ge-C bond length in this compound require targeted studies, it is known that typical C-Ge double bonds range from 1.80 to 1.84 Å. chemrxiv.org Single bonds, such as those in this compound, would be expected to be longer. For comparison, a C-Ge bond in a tetra-coordinated germanium atom in 2-germapropadiene was reported to be 1.882(2) Å. chemrxiv.org

| Bond Type | Typical Bond Length (Å) |

| C-C | 1.54 hokudai.ac.jp |

| C=Ge | 1.80 - 1.84 chemrxiv.org |

| C-Ge (in 2-germapropadiene) | 1.882 chemrxiv.org |

This table provides typical bond lengths for comparison; the precise Ge-C bond length in this compound may vary.

Mass Spectrometry (Electron Ionization Mass Spectrum)

2 Tetrahedral Geometry around Germanium

The molecular geometry of this compound is characterized by a central germanium atom bonded to four ethyl groups. In accordance with the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs of electrons arrange themselves to be as far apart as possible, resulting in a tetrahedral geometry around the germanium atom. solubilityofthings.combyjus.com In a perfectly symmetrical tetrahedral molecule, where all four substituents are identical, the bond angles are approximately 109.5°. wikipedia.orgwordpress.com

| Geometric Feature | Ideal Value |

| Coordination Number | 4 wikipedia.org |

| Bond Angle (e.g., C-Ge-C) | ~109.5° byjus.comwikipedia.org |

This table presents the ideal values for a perfect tetrahedral geometry.

Applications of Tetraethylgermane in Materials Science and Engineering

Precursor for Germanium-Containing Thin Films

Tetraethylgermane is widely utilized as a precursor for the creation of thin films containing germanium. smolecule.comereztech.com These films possess distinct electrical and optical characteristics that make them highly valuable for a range of applications in electronics and photonics. smolecule.com

Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a principal technique that employs this compound to grow these specialized thin films. smolecule.comdntb.gov.ua In the MOCVD process, this compound undergoes thermal decomposition, which releases germanium atoms that then deposit onto a substrate, forming a thin film. smolecule.com

This compound is a key precursor for growing polycrystalline germanium-containing thin films through MOCVD. smolecule.comereztech.com Research has demonstrated the successful growth of polycrystalline Ge thin films using this compound in an atmospheric laminar flow reactor. capes.gov.br A crucial finding from these studies is the necessity of a hydrogen atmosphere to prevent carbon contamination in the films. capes.gov.br The decomposition of this compound in the MOCVD reactor primarily yields a germanium thin film, with hydrogen gas (H₂) and ethylene (C₂H₄) as gaseous by-products, likely through a β-hydrogen elimination mechanism. capes.gov.br In an inert atmosphere, the decomposition tends to be homogeneous, which can lead to the formation of intermediates that contribute to the film's growth. capes.gov.br However, this can also result in carbon contamination due to incomplete removal of the ethyl ligands. capes.gov.br The introduction of hydrogen gas is beneficial as it facilitates the hydrogenation of ethylene to form ethane (C₂H₆), which helps prevent polymerization and leads to the deposition of pure germanium thin films at lower temperatures. capes.gov.br

Recent advancements have highlighted the use of this compound as a precursor in the MOCVD process for the epitaxial growth of rutile Germanium Dioxide (r-GeO₂), a promising ultrawide bandgap semiconductor. dntb.gov.uaarxiv.orgarxiv.org This material exhibits a bandgap of 4.68 eV, comparable to Gallium(III) oxide (Ga₂O₃), but offers superior properties such as bipolar dopability, higher electron mobility, and greater thermal conductivity. dntb.gov.uaarxiv.orgaip.org

In a notable study, r-GeO₂ was successfully grown on an r-TiO₂ (001) substrate using this compound. arxiv.orgarxiv.org The research investigated the influence of various growth parameters on the quality of the epitaxial film. It was found that higher growth temperatures significantly improve the crystalline quality of the film. dntb.gov.uaarxiv.orgarxiv.org For instance, at 725 °C, the resulting GeO₂ film was amorphous, while at 840 °C, epitaxial growth of crystalline r-GeO₂ began to occur. arxiv.orgaip.org The quality was further enhanced at a growth temperature of 925 °C. dntb.gov.uaarxiv.orgarxiv.org

The study also revealed that adjusting the susceptor rotation speed is critical for optimizing crystalline quality and surface morphology. dntb.gov.uaarxiv.orgarxiv.org Reducing the rotation speed from 300 RPM to 170 RPM was shown to decrease surface roughness by approximately 15 times. dntb.gov.uaarxiv.orgarxiv.org

Table 1: MOCVD Growth Parameters for Rutile GeO₂ using this compound

| Parameter | Range Investigated | Optimal Condition/Observation | Source(s) |

|---|---|---|---|

| Growth Temperature | 725 °C - 925 °C | 925 °C resulted in significantly sharper XRD peaks, indicating higher crystalline quality. | dntb.gov.uaarxiv.orgarxiv.orgaip.org |

| Susceptor Rotation Speed | 170 RPM - 300 RPM | Reducing speed to 170 RPM decreased surface roughness by ~15 times. | dntb.gov.uaarxiv.orgarxiv.org |

| Chamber Pressure | 80 Torr (constant) | Maintained constant during growth experiments. | aip.org |

| Substrate | r-TiO₂ (001) | Selected for its small lattice mismatch with GeO₂. | aip.org |

Growth of Polycrystalline Germanium Films

Applications in Semiconductor Manufacturing

The germanium-containing films produced from this compound are crucial in the semiconductor industry. ontosight.aismolecule.com These materials are integral to the fabrication of a variety of electronic and photonic devices. smolecule.com

Germanium thin films are highly sought after for high-performance transistors in integrated circuits due to their superior carrier mobility compared to silicon. smolecule.com The use of germanium allows for the creation of faster and more efficient electronic devices. wikipedia.org this compound, as a precursor for these films, plays a vital role in advancing transistor technology. ontosight.aismolecule.com

Germanium's ability to absorb a broader spectrum of light than silicon makes it an excellent material for high-efficiency solar cells. smolecule.com Thin films derived from this compound are used to create these highly efficient photovoltaic devices. ontosight.aismolecule.com Furthermore, the unique properties of germanium and its alloys are leveraged in the fabrication of photodetectors. semanticscholar.org The development of materials like rutile GeO₂, with its ultrawide bandgap, opens up new possibilities for next-generation photodetectors and other optoelectronic devices. dntb.gov.ua

Optical Waveguides

This compound is utilized as a precursor molecule in Metal-Organic Chemical Vapor Deposition (MOCVD) to create germanium-containing thin films. These films are integral to the fabrication of optical waveguides because of their high refractive index, which facilitates efficient light propagation. smolecule.com In this process, TEG undergoes thermal decomposition at elevated temperatures, releasing germanium atoms that deposit onto a substrate. smolecule.com This method allows for the formation of germanium dioxide (GeO₂) doped silica glass, a core material in the manufacturing of optical fibers and their preforms. google.com The use of liquid organometallic precursors like TEG is explored as an alternative to traditional chloride-based sources like GeCl₄, aiming to enhance manufacturing processes for optical components. google.com

Synthesis of Germanium Nanostructures

This compound is a versatile precursor for the synthesis of various germanium nanostructures, including nanocrystals and nanowires. acs.orgmdpi.com These nanomaterials are of significant interest due to their unique size-dependent properties, which differ from bulk germanium. cityu.edu.hk The synthesis methods often involve the thermal decomposition of TEG under controlled conditions to direct the growth and morphology of the resulting nanostructures.

Germanium nanocrystals (GeNCs) exhibit quantum confinement effects, making them promising for applications in optoelectronics. this compound is a common organogermanium precursor used in several high-temperature synthesis routes to produce these crystalline nanoparticles. researchgate.net

A prominent method for synthesizing germanium nanocrystals involves the high-temperature decomposition of this compound in high-boiling-point organic solvents. acs.orgacs.org In a typical process, TEG, either pure or mixed with a solvent like hexane or toluene, is heated in a high-pressure reactor to temperatures around 430°C. acs.orgacs.org This thermal decomposition yields a black powder containing germanium nanocrystals embedded in an organic byproduct matrix. acs.org

The resulting nanocrystals are crystalline, exhibiting the diamond cubic structure of pure germanium, as confirmed by X-ray diffraction (XRD). acs.orgacs.org Transmission electron microscopy (TEM) reveals that the particle size can be controlled, ranging from approximately 5 to 30 nm, depending on the specific synthesis conditions. acs.orgresearchgate.net These as-synthesized powders show good stability, with no oxidation observed even after months of air exposure. acs.orgresearchgate.net However, a significant challenge of this method is the difficulty in separating the GeNCs from the organic matrix, which can impede the characterization of their optical properties. acs.orgacs.org

Table 1: Synthesis of Ge Nanocrystals via High-Temperature Decomposition of TEG

| Precursor | Solvent(s) | Temperature (°C) | Particle Size (nm) | Crystal Phase | Reference |

| This compound (TEG) | Hexane, Toluene | ~430 | 5 - 30 | Cubic Diamond | acs.orgacs.org |

| This compound (TEG) | Squalene | 410 | - | Crystalline | osti.gov |

| This compound (TEG) | Octacosane | 425 | - | Crystalline | osti.gov |

Supercritical fluids offer a unique reaction environment for the synthesis of nanomaterials due to their tunable properties. Crystalline germanium nanocrystals have been synthesized by the thermolysis of this compound (and other precursors like diphenylgermane) in supercritical solvents at high temperatures and pressures. capes.gov.brresearchgate.net

In one approach, TEG is decomposed in supercritical hexane at temperatures between 400°C and 550°C and a pressure of 20.7 MPa. capes.gov.brresearchgate.net A capping ligand, such as octanol, is often added to control particle growth by binding to the nanocrystal surface. capes.gov.brresearchgate.net This method allows for the production of GeNCs with average diameters ranging from 2 to 70 nm by varying the reaction temperature and precursor concentration. capes.gov.brresearchgate.net

Synthesis has also been demonstrated in supercritical carbon dioxide (sc-CO₂). nih.gov GeNCs were produced from the thermolysis of TEG with an octanol capping ligand at 500°C and 27.6 MPa. This route yielded nanocrystals with a mean diameter of 5.6 nm. nih.gov A key advantage of using sc-CO₂ is the significant reduction in organic contamination compared to syntheses in organic supercritical fluids. nih.gov The supercritical medium provides the necessary steric stabilization to prevent the aggregation of particles into bulk germanium. nih.gov

Table 2: Synthesis of Ge Nanocrystals in Supercritical Fluids Using TEG

| Precursor | Supercritical Solvent | Temperature (°C) | Pressure (MPa) | Mean Diameter (nm) | Reference |

| This compound (TEG) | Hexane, Octanol | 400 - 550 | 20.7 | 2 - 70 | capes.gov.brresearchgate.net |

| This compound (TEG) | Carbon Dioxide (CO₂) | 500 | 27.6 | 5.6 | nih.gov |

Colloidal synthesis aims to produce stable, dispersible nanocrystals, which is a promising route for their subsequent processing and integration into devices. acs.org The thermal degradation of organogermane precursors like this compound is a key strategy in colloidal synthesis. researchgate.net These reactions typically require high temperatures, often above 400°C, to ensure the formation of crystalline, rather than amorphous, germanium, which is a consequence of the element's strong covalent bonding. acs.orgacs.org

The synthesis is often performed by injecting the TEG precursor into a hot, high-boiling-point solvent containing capping ligands. osti.gov Solvents such as trioctylamine, squalene, and octacosane are used to reach the necessary decomposition temperatures. osti.gov Depending on the reaction conditions, the decomposition of TEG can yield Ge nanocrystals with varying sizes and shapes, including dots, pyramids, and cubes. researchgate.net While high-quality crystalline particles can be formed, a persistent challenge is the generation of organic byproducts from precursor and solvent decomposition, which makes the purification of the final colloidal nanocrystals difficult. acs.orgosti.gov

This compound is also employed as a precursor for the synthesis of one-dimensional germanium nanostructures, specifically germanium nanowires (GeNWs). mdpi.comacs.org These nanowires are of interest for applications in next-generation electronic devices due to germanium's superior charge carrier mobility compared to silicon. mdpi.com

One method involves the decomposition of TEG in high-boiling-point organic solvents at temperatures between 380°C and 430°C. researchgate.net This process can produce single-crystal nanowires with diameters ranging from 5 nm to 700 nm. researchgate.net The growth is proposed to occur via a vapor-liquid-solid (VLS) mechanism, where the catalyst is not a metal but rather droplets of high-boiling-point hydrocarbons formed from the polymerization of ethyl radicals released during TEG decomposition. acs.orgresearchgate.net

Another effective technique is supercritical fluid–liquid–solid (SFLS) synthesis. In this method, a precursor solution containing TEG and gold nanocrystal seeds is injected into a supercritical fluid, such as hexane, at temperatures around 375°C and high pressure. sci-hub.se The TEG decomposes, and the germanium atoms dissolve into the gold nanocrystals, forming a liquid alloy droplet. sci-hub.se As the droplet becomes supersaturated with germanium, single-crystal GeNWs crystallize and grow. This approach allows for the synthesis of large quantities of nanowires with diameters from 5 to 30 nm and lengths of several micrometers. sci-hub.se

Table 3: Synthesis of Germanium Nanowires Using this compound

| Synthesis Method | Solvent/Medium | Temperature (°C) | Pressure | Nanowire Diameter | Growth Mechanism | Reference |

| Thermal Decomposition | High-Boiling-Point Organic Solvents (e.g., Squalene) | 380 - 430 | Ambient / ≤5 MPa | 5 - 700 nm | Vapor-Liquid-Solid (VLS) | mdpi.comresearchgate.net |

| Supercritical Fluid–Liquid–Solid (SFLS) | Supercritical Hexane | ~375 | ~20 MPa | 5 - 30 nm | Supercritical Fluid–Liquid–Solid (SFLS) | sci-hub.se |

Germanium Nanowires

Vapor-Liquid-Solid (VLS) Growth Mechanism

The Vapor-Liquid-Solid (VLS) mechanism is a widely employed method for synthesizing one-dimensional nanostructures, such as nanowires. monash.edu This process typically involves a liquid metal catalyst droplet that absorbs a vapor-phase precursor. monash.eduresearchgate.net As the precursor decomposes and the droplet becomes supersaturated with the source material, the material precipitates at the liquid-solid interface, leading to the axial growth of a crystalline nanowire. monash.edu

This compound has been successfully utilized as a precursor in the VLS-based synthesis of single-crystal germanium nanowires. wikipedia.org In a notable variation of the traditional VLS method, germanium nanowires have been grown without a conventional metal catalyst. ereztech.comwikipedia.org In these syntheses, this compound is decomposed at temperatures between 380–430 °C in the presence of high-boiling-point organic solvents. wikipedia.org The decomposition of the precursor and/or solvent generates nanoscale droplets of liquid hydrocarbons, which then function as the liquid phase, replacing the typical metal alloy catalyst. ereztech.comwikipedia.org The this compound vapor adsorbs into these hydrocarbon droplets, and upon supersaturation, crystalline germanium precipitates, forming nanowires with a consistent growth direction. wikipedia.org

Metal-Organic Chemical Vapor Deposition (MOCVD) for Nanowire Growth

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile thin-film deposition technique that involves the thermal decomposition of metalorganic precursors on a substrate surface. wiley-vch.de This method is highly valued for its ability to grow high-quality, crystalline materials, including complex nanostructures like nanowires, with precise control over composition and thickness. wiley-vch.de The MOCVD process is compatible with existing semiconductor manufacturing technologies, facilitating the integration of nanowires into electronic and optoelectronic devices. wiley-vch.de

This compound is an established precursor for the MOCVD of germanium-containing materials. ereztech.com It has been employed to grow polycrystalline germanium thin films and, more recently, for the epitaxial growth of advanced semiconductor materials. ereztech.com For instance, this compound has been used as the germanium precursor in the MOCVD growth of rutile Germanium Dioxide (r-GeO₂), an ultrawide bandgap semiconductor, on a titanium dioxide substrate. While direct reports of this compound for MOCVD growth of nanowires are part of ongoing research, the fundamental process involves introducing the this compound vapor into a reactor where it thermally decomposes at the substrate. In the context of nanowire growth, this decomposition would occur at the site of a catalytic seed particle, consistent with a VLS mechanism, enabling the synthesis of germanium-based nanowires. wiley-vch.de

Self-Seeded Germanium Nanowire Synthesis

Self-seeded growth is a specific approach to nanowire synthesis that avoids the use of foreign metal catalysts, thereby preventing potential contamination of the nanowire. In this mechanism, one of the constituent elements of the nanowire itself, or a droplet derived from the precursor, forms the seed particle that directs VLS growth.

Research has demonstrated the synthesis of single-crystal germanium nanowires from this compound in the absence of any metal catalysts. wikipedia.org This process can be classified as a self-seeded or catalyst-free method. The synthesis relies on the thermal decomposition of this compound in combination with organic solvents, which leads to the formation of high-boiling-point hydrocarbon droplets. ereztech.comwikipedia.org These droplets act as the liquid seed for the VLS mechanism, facilitating the nucleation and growth of germanium nanowires. wikipedia.org This approach allows for the production of nanowires with diameters ranging widely from 5 nm to 700 nm, growing along the <011> crystallographic direction. wikipedia.org

| Growth Method | Precursor | Temperature (°C) | Catalyst/Seed | Resulting Material | Source(s) |

| VLS / Self-Seeded | This compound | 380–430 | Hydrocarbon droplets (from solvent/precursor) | Single-crystal Ge nanowires (5-700 nm diameter) | ereztech.comwikipedia.org |

| MOCVD | This compound | 725-925 | - | Rutile GeO₂ epitaxial films |

Catalytic Applications

While primarily known as a precursor, this compound and related organogermanium compounds also feature in catalytic processes.

In the field of organic synthesis, organogermanium compounds are recognized for their unique reactivity, which is intermediate between that of organosilicon and organotin compounds. While direct catalytic use of this compound itself is not widely reported, it serves as a crucial starting material for the synthesis of more complex organogermanium compounds that have applications in catalysis. ontosight.ai The Ge-C bonds in this compound are stable, allowing for its use in reactions to generate other organogermane reagents that can participate in processes like cross-coupling reactions. ontosight.ai

A significant catalytic application of this compound is in polymerization reactions. It has been identified as an effective polycondensation catalyst for the synthesis of polyesters, such as polyethylene terephthalate (PET). In this process, monomers like dimethyl terephthalate and ethylene glycol first undergo an ester-interchange reaction. This compound is then added as a catalyst to promote the polycondensation of the resulting intermediate, bis(β-hydroxyethyl)terephthalate, at high temperatures and reduced pressure. The use of germanium-based catalysts like this compound is an alternative to traditional antimony or titanium catalysts, which can cause undesirable coloring in the final polymer.

| Polymerization Stage | Catalyst System Component | Purpose | Resulting Polymer Properties | Source(s) |

| Ester-Interchange | Manganese Acetate | Initial monomer reaction | - | |

| Polycondensation | This compound, Lithium Ethoxide, bis(ethylenedioxy)germanium, Phosphoric Acid | Increase polymerization degree and rate | High molecular weight, improved whiteness |

In Organic Synthesis

Other Advanced Material Applications

The utility of this compound extends to other areas of materials science, primarily centered on its role as a germanium source for semiconductor materials. wordpress.comnobelprize.org It is a precursor for the deposition of germanium-containing thin films via Chemical Vapor Deposition (CVD) and MOCVD. ereztech.com These films are critical in the manufacturing of electronic devices like transistors. ontosight.ai Furthermore, its use in the MOCVD growth of rutile germanium dioxide (r-GeO₂), a promising ultrawide bandgap semiconductor, highlights its importance in developing next-generation power electronics and optoelectronic devices. As a stable and manageable liquid source of germanium, this compound remains a valuable compound in research and development settings for exploring novel germanium-based materials and nanostructures. nobelprize.org

Organic Electronics (e.g., OLEDs, OFETs)

This compound has been identified as a valuable material in the field of organic electronics. It is primarily utilized as a precursor for creating germanium-based materials and thin films that are integral to the function of devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). smolecule.com

The role of this compound in this context is linked to the production of semiconductor films. lookchem.com Germanium-containing materials are sought after in electronics due to their favorable electrical properties, such as high carrier mobility, which surpasses that of silicon, making them suitable for high-performance transistors. smolecule.com

Detailed Research Findings:

Precursor for Light-Emitting Nanoparticles: Research has explored the use of this compound as an organometallic precursor for synthesizing light-emitting nanoparticles. google.com.na These nanoparticles are critical components in advanced display technologies, including some types of OLEDs, where quantum confinement effects in the nanoparticles can be harnessed to produce light. google.com.na

Semiconductor Layers in Transistors: Germanium-based semiconductors, which can be fabricated using precursors like this compound, are important in the development of transistors, including OFETs. solubilityofthings.comscribd.com The performance of these transistors relies on the quality of the semiconductor layer, and organometallic precursors offer a pathway to deposit these layers with high purity.

Development of Organic Electronic Devices: this compound is generally employed in the development of various organic electronic devices. smolecule.com Its utility is in the deposition of germanium thin films through processes like Metal-Organic Chemical Vapor Deposition (MOCVD), which forms the foundation for electronic and photonic devices. smolecule.com

Table 1: Applications of this compound in Organic Electronics

| Device Type | Role of this compound | Relevant Properties of Resulting Material |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for light-emitting nanoparticles and semiconductor layers. smolecule.comgoogle.com.na | Electroluminescence, tunable optical properties via quantum confinement. google.com.na |

| Organic Field-Effect Transistors (OFETs) | Precursor for depositing germanium-based semiconductor films. smolecule.comsolubilityofthings.com | High carrier mobility for faster switching and device performance. smolecule.com |

Functional and Protective Coatings

This compound is a key precursor in the deposition of functional and protective coatings for a variety of materials. ereztech.com These coatings can enhance the surface properties of components, providing benefits such as wear resistance, corrosion protection, or specific optical and electronic functionalities. The deposition is often carried out using chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD) techniques. google.com

The resulting coatings are typically thin films containing germanium, which can be tailored for specific applications. For instance, germanium-containing films are used in the semiconductor industry and for creating protective layers on wear parts. smolecule.comgoogle.com

Detailed Research Findings:

Germanium Carbide Films: Studies have investigated the use of this compound in plasma polymerization to create germanium carbide films. These films are a type of organo-germanium coating where the ratio of germanium to carbon can be controlled to achieve desired properties.

Wear-Resistant Coatings: this compound is listed among the chemical precursors suitable for depositing wear-resistant coatings on various parts. google.com These coatings can be applied to both metallic and non-metallic substrates to improve their durability. google.com

Antireflective Coatings: Organometallic precursors, including this compound, are used in processes to form coatings with specific optical properties, such as antireflective coatings for detectors. google.com

Nanowire Coatings: While this compound itself was tested as a precursor for germanium nanowire synthesis, related research highlights the importance of coating such nanostructures. researchgate.net For example, silica shells can be coated onto germanium nanowires to enhance their thermal and chemical stability, a critical aspect for their application in electronic devices. researchgate.net

Table 2: Research on this compound in Functional Coatings

| Coating Type | Deposition Method | Precursor(s) | Key Findings |

| Germanium Carbide Films | Plasma Polymerization (RF Magnetron) | This compound | Produced organic-like coatings with germanium-to-carbon ratios between 0.06 and 0.17. |

| Wear-Resistant Coatings | Chemical Vapor Deposition (CVD), Plasma-Enhanced CVD (PECVD) | This compound, among others | Suitable for creating protective layers on wear parts, applicable to various substrates. google.com |

| Polycrystalline Germanium-Containing Films | Metal-Organic Chemical Vapor Deposition (MOCVD) | This compound | Used as a precursor for growing these specialized thin films. ereztech.com |

Biological and Biomedical Research Involving Tetraethylgermane Derivatives

Investigation of Potential Therapeutic Effects of Organogermanium Compounds

A range of organogermanium compounds have been synthesized and evaluated for their biological activities. pharmacy180.com Much of this research has centered on compounds like 2-Carboxyethylgermanium sesquioxide (Ge-132) and its hydrolysis product, 3-(trihydroxygermyl)propanoic acid (THGP), which have demonstrated a variety of therapeutic effects. nih.govspringermedizin.demdpi.com These compounds are noted for their potential antitumor, immune-stimulating, antiviral, and antioxidant properties. pharmacy180.comjapsonline.com

Organogermanium compounds have shown potential in cancer therapy, not through direct cytotoxicity to cancer cells, but by stimulating the host's immune system. pharmacy180.comspringermedizin.de It is believed that their mechanism of action involves the activation of immune cells such as macrophages and/or T lymphocytes. springermedizin.de

One of the most studied organogermanium compounds, Ge-132, has demonstrated antitumor effects in animal models, including against Lewis lung carcinoma. pharmacy180.comspringermedizin.de Its hydrolyzed form, THGP, was recently found to promote the polarization of M1 macrophages, which are effective against tumors. springermedizin.degavinpublishers.com THGP also inhibits the "don't eat me" signal between cancer cells (CD47) and macrophages (SIRPα), thereby promoting the phagocytosis and suppression of melanoma cell proliferation. springermedizin.de In one reported case, oral administration of germanium sesquioxide for spindle cell carcinoma resulted in complete remission. pharmacy180.comspringermedizin.de

Table 1: Research Findings on Antitumor Activity of Organogermanium Compounds

| Compound/Derivative | Model/Study Type | Key Findings | Reference(s) |

| Organogermanium Compounds | General Research | Potentially effective against certain ascites tumors through macrophage and/or T lymphocyte expression. | springermedizin.de |

| Ge-132 | Lewis Lung Carcinoma (Mice) | Demonstrated antitumor effects. | pharmacy180.comspringermedizin.de |

| Germanium Sesquioxide | Spindle Cell Carcinoma (Human Case) | Led to rapid symptomatic remission and no abnormalities observed at 42 months post-treatment. | pharmacy180.comspringermedizin.de |

| THGP (hydrolyzed Ge-132) | Macrophage & Melanoma Cell Study (2023) | Promotes M1 macrophage polarization; inhibits SIRPα/CD47 signaling to enhance phagocytosis of melanoma cells. | springermedizin.de |

The immunomodulatory properties of organogermanium compounds are central to their potential therapeutic effects. springermedizin.depatsnap.com These compounds are recognized as immune stimulants and modulators. mdpi.comscirp.org

Research has shown that oral administration of Ge-132 in mice leads to significant interferon (IFN) activity in the serum. springermedizin.de Interferons, particularly IFN-γ, are crucial for activating natural killer (NK) cells and macrophages, key components of the innate immune system. springermedizin.degavinpublishers.com Ge-132 has been found to enhance the activity of NK cells and macrophages. gavinpublishers.compatsnap.com Furthermore, its derivative, THGP, has been shown to suppress the activation of inflammasomes, suggesting it acts not just as an immune enhancer but also as a modulator that can reduce excessive inflammation. mdpi.com Low concentrations of Ge-132 combined with oligosaccharides have also been shown to stimulate intestinal immunity in animal models. springermedizin.de

Table 2: Research Findings on Immunomodulatory Effects of Organogermanium Compounds

| Compound/Effect | Observation | Implication/Mechanism | Reference(s) |

| Ge-132 | Induces Interferon (IFN) in mice serum. | IFN mediates NK cell activity and activates macrophages. | springermedizin.de |

| Ge-132 | Enhances NK cell and macrophage activity. | Strengthens the body's innate immune response against tumors and pathogens. | gavinpublishers.compatsnap.com |

| Ge-132 | Stimulates intestinal immunity (with oligosaccharides). | High levels of IgA detected in animal feces. | springermedizin.de |

| THGP (hydrolyzed Ge-132) | Suppresses inflammasome activation. | Functions as an immunomodulator, reducing excessive inflammation. | mdpi.com |

Beyond antitumor and immunomodulatory effects, research suggests that organogermanium compounds like Ge-132 possess a broader spectrum of biological activities. pharmacy180.comjapsonline.com

Antiviral Activity : Organogermanium compounds have been investigated for their antiviral properties. japsonline.compatsnap.com This is often linked to their ability to induce interferon production, which is a key part of the body's defense against viral infections. scirp.org

Cardiovascular Effects : Ge-132 has been shown to have potential positive effects on the cardiovascular system. nih.gov Studies in hypertensive rats demonstrated a blood pressure-lowering effect after oral ingestion of Ge-132. nih.gov The compound and its derivatives may exert these effects through various mechanisms, including anti-oxidation, anti-inflammation, and anti-glycation. nih.gov

Antiosteoprotic Activity : Ge-132 has been studied for its potential effectiveness in treating diseases like osteoporosis. pharmacy180.com

Antioxidant Activity : While Ge-132 itself does not appear to be a direct radical scavenger, it has demonstrated indirect antioxidant effects. nih.govspringermedizin.de It has been found to possess antioxidant activity in various models and may help accelerate the aging process and induce low-density lipoprotein oxidation. springermedizin.descirp.org

Recent studies have begun to explore the specific use of tetraethylgermane derivatives in advanced biomedical fields, moving beyond general therapeutic investigations into functional applications like bioimaging and drug delivery. smolecule.com

Bioimaging is a critical tool in both clinical diagnostics and basic scientific research. This compound has been used as a precursor to synthesize germanium (Ge) nanocrystals. researchgate.net These nanocrystals are of interest for bioimaging due to their unique optical properties. 14.139.206cityu.edu.hk Group IV nanoparticles, including those made from germanium, are considered promising for bioimaging because they are generally biocompatible and can have fluorescence that spans a wide spectral region. cityu.edu.hk The synthesis of Ge nanocrystals from precursors like this compound in supercritical fluids is one method being explored to create these imaging agents. science.gov

The development of effective drug delivery systems is a major goal in pharmacology, aiming to increase the efficacy and safety of therapeutic agents. utwente.nl Derivatives of this compound are being investigated for their potential use in such systems. smolecule.com The concept involves using a carrier molecule to transport a drug to a specific target in the body, which can improve the drug's bioavailability and reduce side effects. mdpi.comjpionline.org By modifying the structure of this compound, it may be possible to create derivatives that can encapsulate or conjugate with drugs, forming a stable complex for targeted delivery. smolecule.comcd-bioparticles.net

Bioimaging

Microsomal Metabolic Studies of Group IV Organometallic Derivatives

Research into the microsomal metabolism of Group IV organometallic derivatives, including those of germanium, tin, and lead, has revealed important insights into their biotransformation pathways. In vitro studies using liver microsomes are crucial for understanding how these compounds are processed in the body, with a particular focus on the role of the cytochrome P-450-dependent mono-oxygenase system. nih.govnih.govresearchgate.net

The metabolism of di-, tri-, and tetra-ethyl substituted derivatives of germanium, tin, and lead by liver microsomes is dependent on the presence of NADPH and oxygen. nih.govnih.gov A primary outcome of this metabolic process is the formation of ethylene as a major product and ethane as a minor one. nih.govnih.gov The catalysis of these reactions is attributed to the liver microsomal cytochrome P-450-dependent mono-oxygenase. nih.govnih.gov Interestingly, the differential inhibition of ethylene and ethane formation under anaerobic conditions suggests that a significant portion of the ethane may be produced through a reductive mechanism. nih.govnih.gov

Comparative studies between the different Group IV elements provide valuable information on their relative metabolic stability and potential toxicity. For instance, while tetraethyltin is metabolized to triethyltin salts, which can affect the integrity and function of cytochrome P-450, similar detailed metabolic effects for this compound are part of ongoing investigation. nih.govnih.gov The study of these metabolic pathways is essential for evaluating the toxicological profiles of these organometallic compounds. dntb.gov.ua

Below are tables summarizing the key findings from microsomal metabolic studies of these derivatives.

Table 1: Major and Minor Products of Microsomal Metabolism

| Organometallic Derivative | Major Product | Minor Product |

| This compound | Ethylene | Ethane |

| Tetraethyltin | Ethylene | Ethane |

| Tetraethyllead | Ethylene | Ethane |

Table 2: Key Enzymes and Conditions for Microsomal Metabolism

| Factor | Description |

| Primary Enzyme System | Cytochrome P-450-dependent mono-oxygenase nih.govnih.gov |

| Required Cofactors | NADPH nih.govnih.gov |

| Required Conditions | Oxygen (for major pathway) nih.govnih.gov |

Environmental and Safety Considerations in Research

Hazard Assessment and Risk Mitigation in Laboratory Settings

A thorough hazard assessment is the foundation of safe laboratory practices when working with tetraethylgermane. ucsd.eduoregonstate.edu This involves identifying potential hazards associated with the chemical and the experimental procedures, evaluating the associated risks, and implementing control measures to minimize them. ucsd.eduoregonstate.edurjqualityconsulting.com A continuous cycle of review is essential to ensure the ongoing effectiveness of these safety protocols. ucsd.edu

Key activities in the risk management process include:

Hazard Identification : Recognizing the inherent dangers of this compound and the laboratory operations involved. oregonstate.edurjqualityconsulting.com

Risk Evaluation : Assessing the likelihood and severity of potential incidents. rjqualityconsulting.comcdc.gov

Control Implementation : Establishing and applying safety measures to mitigate identified risks. ucsd.eduoregonstate.edu

Effectiveness Review : Continuously monitoring and evaluating the adequacy of control measures. ucsd.edu

This compound is a flammable liquid and vapor, presenting a significant fire hazard in the laboratory. ereztech.comsmolecule.comcymitquimica.com It is crucial to keep it away from heat, sparks, open flames, and other ignition sources. ereztech.comtcichemicals.comgelest.com The compound is also sensitive to air and moisture, and contact can lead to decomposition. smolecule.comcymitquimica.comsolubilityofthings.com

Table 1: Flammability and Reactivity of this compound

| Property | Description | Citation |

|---|---|---|

| Flammability | Flammable liquid and vapor. | ereztech.comsmolecule.com |

| Conditions to Avoid | Heat, sparks, open flames, hot surfaces, static discharge. | ereztech.comtcichemicals.comgelest.com |

| Reactivity | Sensitive to air and moisture; may decompose upon exposure. | smolecule.comcymitquimica.comsolubilityofthings.com |

| Incompatible Materials | Strong oxidizing agents. | ereztech.comtcichemicals.comfishersci.com |

To mitigate these risks, it is imperative to use explosion-proof electrical, ventilating, and lighting equipment. ereztech.comtcichemicals.com Containers should be kept tightly closed and grounded/bonded during transfer to prevent static discharge. ereztech.comgelest.com Only non-sparking tools should be used when handling the compound. tcichemicals.comgelest.com

When heated to decomposition or in the event of a fire, this compound can produce hazardous decomposition products. ereztech.comlookchem.com These include carbon oxides (carbon monoxide and carbon dioxide) and germanium oxide fumes. ereztech.comtcichemicals.comfishersci.com In some cases, irritating fumes and organic acid vapors may also be generated. ereztech.comgelest.com

The thermal decomposition of this compound, particularly in processes like metal-organic chemical vapor deposition (MOCVD), can yield gaseous by-products such as hydrogen and ethylene. capes.gov.br This decomposition is believed to occur via a β-hydrogen elimination mechanism. capes.gov.br

Appropriate personal protective equipment (PPE) is mandatory when handling this compound to prevent exposure. ereztech.comsmolecule.com This includes:

Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes and vapors. tcichemicals.comgelest.com

Hand Protection : Neoprene or nitrile rubber gloves should be worn to prevent skin contact. gelest.comccohs.ca

Body Protection : Protective clothing, such as a lab coat or apron, is necessary to shield the skin. tcichemicals.comgelest.com In some situations, protective boots may also be required. tcichemicals.com

Respiratory Protection : Work should be conducted in a well-ventilated area, preferably under a fume hood, to avoid inhalation of vapors. ereztech.comsmolecule.com If ventilation is inadequate, a vapor respirator may be necessary. tcichemicals.com

Adequate ventilation, such as a local exhaust system, is crucial to control airborne concentrations of this compound. tcichemicals.comgelest.com An eyewash station and safety shower must be readily available in the immediate work area. ereztech.comgelest.com

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Equipment | Citation |

|---|---|---|

| Eye/Face | Chemical safety goggles, face shield. | tcichemicals.comgelest.com |

| Hand | Neoprene or nitrile rubber gloves. | gelest.com |

| Body | Protective clothing, lab coat, apron, protective boots. | tcichemicals.comgelest.com |

| Respiratory | Fume hood, local exhaust ventilation, vapor respirator (if needed). | ereztech.comsmolecule.comtcichemicals.com |

Decomposition Products and Fumes

Waste Management and Disposal Protocols

The disposal of this compound and its contaminated materials must be handled in accordance with local, state, and federal regulations. ereztech.com It is considered a hazardous waste and should be disposed of through a licensed waste disposal contractor. ereztech.com

Key protocols for waste management include:

Containerization : Chemical waste should be stored in appropriately designed and labeled containers. ikm.org.my

Segregation : Incompatible wastes should not be mixed in the same container. ikm.org.my

Labeling : Waste containers must be clearly labeled with hazard warning signs. ikm.org.my

Spill Management : Spills should be absorbed with an inert material (e.g., sand, dry sand) and collected into a sealed container for disposal. tcichemicals.com All ignition sources must be removed from the spill area. tcichemicals.com

Empty Containers : Empty containers of this compound retain product residue and can be dangerous. ereztech.com They should be treated as unused product and disposed of accordingly, without being exposed to air, moisture, heat, or other ignition sources. ereztech.com

Broader Environmental Impact Research Considerations

The environmental fate and impact of organogermanium compounds, including this compound, are areas of ongoing research. ontosight.airesearchgate.net These compounds can enter the environment, and due to their chemical properties, may pose ecotoxicological risks. researchgate.netresearchgate.net

Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. acs.orgpsu.eduacs.org This "cradle-to-grave" approach includes raw material extraction, manufacturing, use, and final disposal. psu.eduacs.org

The LCA framework consists of four main stages:

Goal and Scope Definition : Defining the purpose, system boundaries, and functional unit of the assessment. psu.eduicca-chem.org

Inventory Analysis : Quantifying the inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) for each stage of the life cycle. psu.eduicca-chem.org

Impact Assessment : Evaluating the potential environmental and human health impacts associated with the inputs and outputs. psu.eduicca-chem.org

For organometallic compounds like this compound, an LCA would consider factors such as the environmental burden of germanium extraction, the energy and solvent consumption during synthesis, emissions during use (e.g., in MOCVD), and the environmental impact of disposal. acs.org This holistic approach helps to identify potential problem-shifting between different life cycle stages or environmental compartments. acs.org

Sustainable Chemistry Practices in Organogermanium Synthesis

The field of chemistry is increasingly prioritizing the development of sustainable and environmentally friendly methods for chemical synthesis, a movement largely guided by the principles of green chemistry. numberanalytics.com These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and employment of renewable feedstocks, among other goals. solubilityofthings.com In the context of organogermanium chemistry, these tenets are driving research away from traditional synthesis methods that may involve hazardous reagents and significant energy consumption. numberanalytics.comijpsat.org

Several innovative and sustainable practices are being explored and implemented in the synthesis of organogermanium compounds. These modern approaches aim to minimize the environmental footprint associated with the production of these valuable chemical entities.

Key Sustainable Approaches:

Mechanochemistry: This technique utilizes mechanical force, such as ball milling, to induce chemical reactions, often in the absence of bulk solvents and heat. mmta.co.uk Research has demonstrated that mechanochemical methods can be used to process metals, including germanium, using organic molecules instead of harsh reagents like chlorine and hydrochloric acid. mmta.co.uk This approach not only reduces the use of hazardous substances but also consumes significantly less energy than conventional methods, marking a milestone for the "green chemistry" movement. mmta.co.uk

Wet Chemical Methods: The use of wet chemical reduction methods is an encouraged practice to promote green chemistry in the synthesis of organogermanium compounds, particularly for creating water-dispersible germanium nanoparticles. ijpsat.org An example of a halogen-free process involves the preparation of germanium particles from germanium citrate, which is an easily accessible and environmentally friendly precursor formed from germanium dioxide and citric acid in an aqueous medium. rsc.org This method avoids the use of halogens and allows for the electrodeposition of germanium under simple galvanostatic conditions. rsc.org

Catalysis: The development of efficient catalytic systems offers a pathway to more sustainable synthesis. For instance, an efficient protocol for the dealkynative coupling reactions between alkynylgermanes and silanols or terminal acetylenes uses a commercially available catalyst, potassium bis(trimethylsilyl)amide (KHMDS). nih.gov This process is noted for its high chemoselectivity, simple operation, and benign reaction conditions, enabling the greener synthesis of various organogermanium compounds. nih.gov

Use of Renewable and Safer Reagents: A core principle of green chemistry is the substitution of hazardous substances with safer, renewable alternatives. solubilityofthings.com In germanium chemistry, this includes refining wet chemical processes by adopting sustainable approaches like citric acid passivation to functionalize germanium surfaces. mdpi.com The shift towards using organic molecules and environmentally friendly precursors like germanium citrate exemplifies this trend. mmta.co.ukrsc.org

These sustainable practices represent a significant shift in the synthesis of organogermanium compounds, aligning chemical research and production with the global goals of environmental protection and sustainability. nih.govijnc.ir

Table 1: Comparison of Synthesis Methods

| Feature | Traditional Synthesis | Sustainable Synthesis (Examples) |

|---|---|---|

| Reagents | Often involves hazardous materials (e.g., hydrochloric acid, chlorine) mmta.co.uk | Use of organic molecules, citric acid, water mmta.co.ukrsc.org |

| Solvents | Often requires large volumes of organic solvents | Solvent-free (Mechanochemistry) or aqueous media mmta.co.ukrsc.org |

| Energy Input | Typically requires significant heat | Lower energy consumption (e.g., mechanical force) mmta.co.uk |

| Waste Generation | Can produce significant hazardous waste numberanalytics.com | Minimized waste generation numberanalytics.com |

| Examples | Reduction of GeCl4 with hydrogen csfusion.org | Mechanochemistry, Wet chemical reduction, Catalysis ijpsat.orgmmta.co.uknih.gov |

Regulatory Frameworks for Chemical Research (e.g., TSCA Inventory)

The research, production, and use of organogermanium compounds are subject to a variety of regulatory frameworks designed to ensure chemical safety and protect human health and the environment. htfmarketintelligence.com In major markets like the United States and the European Union, chemical substances are governed by comprehensive legislation such as the Toxic Substances Control Act (TSCA) and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, respectively. htfmarketintelligence.com

The Toxic Substances Control Act (TSCA):

In the United States, the Environmental Protection Agency (EPA) administers the TSCA, which provides the authority to require reporting, record-keeping, and testing requirements, as well as restrictions relating to chemical substances and/or mixtures. federalregister.gov A central component of TSCA is the TSCA Inventory of Chemical Substances (TSCA Inventory), which is a list of all existing chemical substances manufactured, processed, or imported in the U.S. federalregister.govlawbc.com

Any chemical that is not on the Inventory is considered a "new chemical substance." federalregister.gov Before a new chemical can be manufactured or imported, a Premanufacture Notice (PMN) must generally be submitted to the EPA. khlaw.com The Inventory contains over 86,000 chemicals, with more than 42,000 designated as "active" in U.S. commerce. epa.gov

Status of this compound:

This compound is listed on the non-confidential portion of the TSCA Inventory. nih.gov Its specific details on the inventory are as follows:

Table 2: TSCA Inventory Status of this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 597-63-7 | nih.gov |

| EPA TSCA Status | ACTIVE | nih.gov |

| IUPAC Name | This compound | nih.gov |